Benefit-Risk Profile vs. Modafinil and Sodium Oxybate
In a network meta-analysis of 14 randomized controlled trials (RCTs) including sodium oxybate, modafinil, and pitolisant, pitolisant 40 mg/day demonstrated comparable efficacy to sodium oxybate 9 g/day and modafinil 200-400 mg/day in reducing excessive daytime sleepiness (EDS) as measured by Epworth Sleepiness Scale (ESS) and Maintenance of Wakefulness Test (MWT). Critically, pitolisant achieved the highest P-score for benefit-risk (BR) ratio, indicating a superior balance of efficacy and safety relative to the comparators [1].
| Evidence Dimension | Benefit-Risk (BR) Ratio (P-score) |
|---|---|
| Target Compound Data | Pitolisant 40 mg/d: Best P-score on BR ratio |
| Comparator Or Baseline | Sodium Oxybate 9 g/d; Modafinil 200-400 mg/d |
| Quantified Difference | Pitolisant ranked highest; no significant difference in efficacy but superior safety balance. TEAE IRR <1.5 for all except sodium oxybate 9 g/d. |
| Conditions | Network meta-analysis of 14 RCTs in narcolepsy; endpoints: ESS, MWT, cataplexy reduction, TEAE incidence |
Why This Matters
This evidence supports selection of pitolisant oxalate as a reference standard for studies investigating narcolepsy treatments with a favorable safety profile, particularly when a non-controlled substance alternative to sodium oxybate or modafinil is desired.
- [1] Lehert P, Falissard B. Multiple treatment comparison in narcolepsy: a network meta-analysis. Sleep. 2018;41(12):zsy185. View Source
